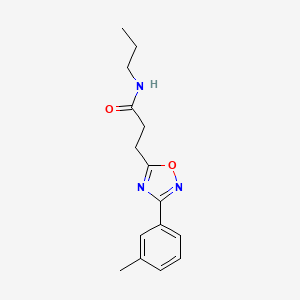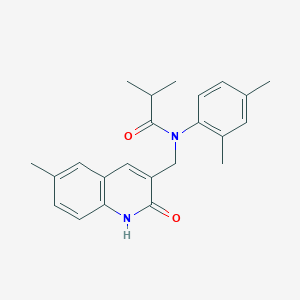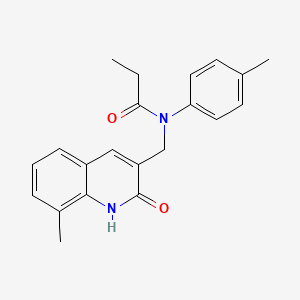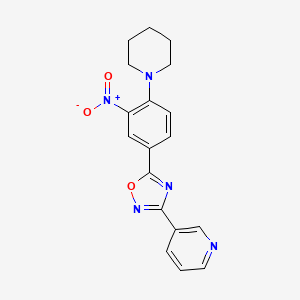
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in drug discovery. This compound has shown promising results in various studies, and researchers are exploring its uses in different fields of science.
Mechanism of Action
The mechanism of action of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and other microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has a low toxicity profile and does not cause any significant biochemical or physiological effects in normal cells. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells and other microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, its low solubility in water can be a limitation for some experiments, and researchers may need to use organic solvents for its preparation.
Future Directions
There are several future directions for research on 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. Some of these include:
1. Further studies on its mechanism of action to better understand its potential applications in drug discovery.
2. Exploration of its use as an anticancer agent in combination with other drugs.
3. Studies on its potential use as an antibacterial and antifungal agent.
4. Development of more efficient synthesis methods to improve its yield and purity.
5. Investigation of its potential use in other fields of science, such as materials science and catalysis.
Conclusion:
In conclusion, 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a promising compound that has shown potential applications in drug discovery. Its low toxicity profile and ability to induce apoptosis in cancer cells and other microorganisms make it a suitable candidate for further research. Future studies on its mechanism of action and potential applications in other fields of science are needed to fully explore its potential.
Synthesis Methods
The synthesis of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 4-(piperidin-1-yl)aniline with 3-nitropyridine-2-carboxylic acid hydrazide in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using column chromatography.
Scientific Research Applications
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. It has shown promising results in inhibiting the growth of cancer cells, and researchers are exploring its use as an anticancer agent. It has also been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-11-13(6-7-15(16)22-9-2-1-3-10-22)18-20-17(21-26-18)14-5-4-8-19-12-14/h4-8,11-12H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQDYRPRGWWUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



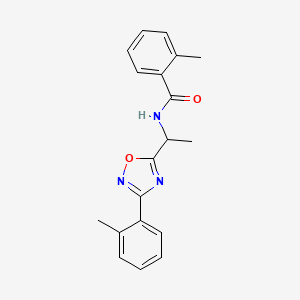
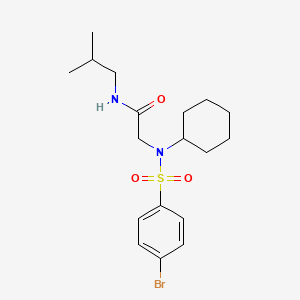

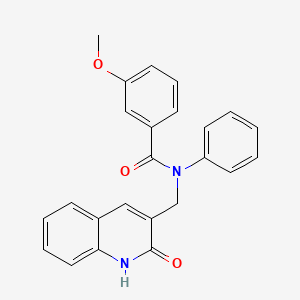


![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)

